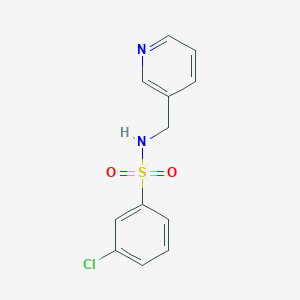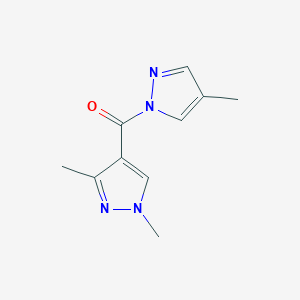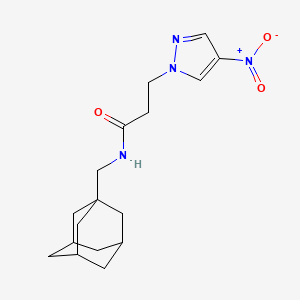
1-ethyl-4-nitro-N-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-4-nitro-N-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-nitro-N-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Nitration: The pyrazole ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Introduction of the triazole ring: This can be done through a cyclization reaction involving an appropriate precursor.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, alternative solvents, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-ethyl-4-nitro-N-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution reagents: Alkyl halides, aryl halides.
Major Products
Reduction: 1-ethyl-4-amino-N-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-3-carboxamide.
Substitution: Various alkyl or aryl derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-ethyl-4-nitro-N-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
1-ethyl-4-nitro-1H-pyrazole-3-carboxamide: Lacks the triazole ring.
1-ethyl-4-nitro-N-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-3-carboxamide: Different position of the triazole ring.
1-ethyl-4-amino-N-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-3-carboxamide: Amino group instead of nitro group.
Uniqueness
1-ethyl-4-nitro-N-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-3-carboxamide is unique due to the presence of both the nitro and triazole groups, which can impart distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H9N7O3 |
|---|---|
Peso molecular |
251.20 g/mol |
Nombre IUPAC |
1-ethyl-4-nitro-N-(1,2,4-triazol-4-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C8H9N7O3/c1-2-13-3-6(15(17)18)7(11-13)8(16)12-14-4-9-10-5-14/h3-5H,2H2,1H3,(H,12,16) |
Clave InChI |
OGSUOYGTWKGITB-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=N1)C(=O)NN2C=NN=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-[2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide](/img/structure/B14930780.png)
![2-[4-(2-chloro-6-fluorobenzyl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B14930781.png)


![3-(2,4-dichlorophenyl)-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B14930794.png)
![{4-[(Z)-{(2Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid](/img/structure/B14930798.png)
![Methyl 3-({[4-(morpholin-4-ylmethyl)phenyl]carbamoyl}amino)thiophene-2-carboxylate](/img/structure/B14930805.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide](/img/structure/B14930814.png)
![3-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B14930819.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-phenylacetamide](/img/structure/B14930853.png)



![2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B14930876.png)
